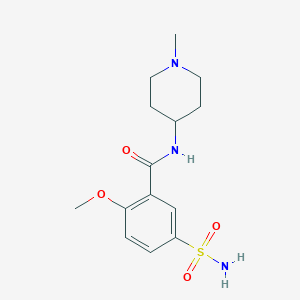![molecular formula C19H21NO2S B374826 7-[3-(dimethylamino)propoxy]dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374826.png)
7-[3-(dimethylamino)propoxy]dibenzo[b,f]thiepin-10(11H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(dimethylamino)propoxy]-6H-benzobbenzothiepin-5-one is an organic compound with a complex structure that includes a benzothiepin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(dimethylamino)propoxy]-6H-benzobbenzothiepin-5-one typically involves multiple steps. One common method starts with the preparation of the benzothiepin core, followed by the introduction of the dimethylamino propoxy group. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran. The final step usually involves purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents and conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(dimethylamino)propoxy]-6H-benzobbenzothiepin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, often using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce a fully saturated benzothiepin ring .
Applications De Recherche Scientifique
2-[3-(dimethylamino)propoxy]-6H-benzobbenzothiepin-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[3-(dimethylamino)propoxy]-6H-benzobbenzothiepin-5-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act on receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(dimethylamino)propoxy)dibenzo[b,e]thiepin-11(6H)-one hydrochloride: Similar structure but with different substituents.
2,3-dihydro-1-benzothiepin-5(4H)-one: Lacks the dimethylamino propoxy group, leading to different chemical properties.
Uniqueness
2-[3-(dimethylamino)propoxy]-6H-benzobbenzothiepin-5-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C19H21NO2S |
|---|---|
Poids moléculaire |
327.4g/mol |
Nom IUPAC |
2-[3-(dimethylamino)propoxy]-6H-benzo[b][1]benzothiepin-5-one |
InChI |
InChI=1S/C19H21NO2S/c1-20(2)10-5-11-22-15-8-9-16-17(21)12-14-6-3-4-7-18(14)23-19(16)13-15/h3-4,6-9,13H,5,10-12H2,1-2H3 |
Clé InChI |
MAHKVBMKHZEFGR-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC1=CC2=C(C=C1)C(=O)CC3=CC=CC=C3S2 |
SMILES canonique |
CN(C)CCCOC1=CC2=C(C=C1)C(=O)CC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-chloro-7-fluoro-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine](/img/structure/B374743.png)
![N-[3-(2-chloro-3,6-difluoro-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine](/img/structure/B374744.png)
![1-(2,8-dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374745.png)
![1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374747.png)
![1-(8-Chloro-3,7-difluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(4-fluorobenzyl)piperazine](/img/structure/B374751.png)
![methyl 11-(1-methyl-4-piperidinyl)-11H-dibenzo[b,e][1,4]oxathiepin-2-yl ether](/img/structure/B374752.png)
![1-[4,4-bis(4-fluorophenyl)butyl]-4-(8-chloro-3,7-difluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374754.png)
![2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl 2-(4-methyl-1-piperazinyl)ethyl ether](/img/structure/B374755.png)
![8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl 2-(4-methyl-1-piperazinyl)ethyl ether](/img/structure/B374757.png)
![2-[4-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl phenyl ether](/img/structure/B374759.png)
![2-[4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl methyl sulfide](/img/structure/B374760.png)
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-cyclopentylamine](/img/structure/B374762.png)


